molecular formula C9H16N2O3 B2410323 tert-butyl N-(3-isocyanatopropyl)carbamate CAS No. 76197-73-4

tert-butyl N-(3-isocyanatopropyl)carbamate

Cat. No.: B2410323
CAS No.: 76197-73-4
M. Wt: 200.238
InChI Key: WSTWKGLCTVICLN-UHFFFAOYSA-N
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Description

tert-butyl N-(3-isocyanatopropyl)carbamate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-isocyanatopropyl)carbamate typically involves the reaction of 3-aminopropyl isocyanate with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction proceeds as follows:

3-aminopropyl isocyanate+tert-butyl chloroformate3-t-Butoxycarbonylaminopropyl isocyanate+HCl\text{3-aminopropyl isocyanate} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-aminopropyl isocyanate+tert-butyl chloroformate→3-t-Butoxycarbonylaminopropyl isocyanate+HCl

Industrial Production Methods

Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as reagents .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-isocyanatopropyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Carbamate or imidic acid.

    Substitution: Ureas and carbamates.

    Cycloaddition: Isocyanurates.

Scientific Research Applications

tert-butyl N-(3-isocyanatopropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various polymers and materials.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polyurethanes, coatings, and adhesives

Mechanism of Action

The mechanism of action of tert-butyl N-(3-isocyanatopropyl)carbamate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic groups such as amines and alcohols to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .

Comparison with Similar Compounds

Similar Compounds

  • Methyl isocyanate
  • Phenyl isocyanate
  • Hexamethylene diisocyanate
  • Toluene diisocyanate

Comparison

tert-butyl N-(3-isocyanatopropyl)carbamate is unique due to its tert-butoxycarbonyl protecting group, which provides stability and allows for selective reactions. Compared to other isocyanates, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

tert-butyl N-(3-isocyanatopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7-12/h4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTWKGLCTVICLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76197-73-4
Record name tert-butyl N-(3-isocyanatopropyl)carbamate
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